molecular formula C9H11NO4S B8268742 Dimethyl 2,2'-(thiazole-2,4-diyl)diacetate

Dimethyl 2,2'-(thiazole-2,4-diyl)diacetate

Cat. No.: B8268742
M. Wt: 229.26 g/mol
InChI Key: BYCWETMBXMHAPU-UHFFFAOYSA-N
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Description

Dimethyl 2,2'-(thiazole-2,4-diyl)diacetate is a heterocyclic compound featuring a thiazole core (a five-membered ring containing nitrogen and sulfur) linked to two acetate ester groups at the 2- and 4-positions. Thiazole derivatives are widely studied due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound is synthesized via esterification or condensation reactions, often starting from thiazole diols or diacids. Its structural uniqueness lies in the electron-rich thiazole ring, which enhances reactivity and intermolecular interactions, making it valuable in medicinal chemistry and materials science.

Properties

IUPAC Name

methyl 2-[2-(2-methoxy-2-oxoethyl)-1,3-thiazol-4-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4S/c1-13-8(11)3-6-5-15-7(10-6)4-9(12)14-2/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYCWETMBXMHAPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CSC(=N1)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CC1=CSC(=N1)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Dimethyl 2,2'-(thiazole-2,4-diyl)diacetate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate the transformation of the compound into different products. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Dimethyl 2,2'-(thiazole-2,4-diyl)diacetate has a wide range of scientific research applications. It is used in chemistry for the synthesis of complex molecules and in biology for studying biochemical pathways. In medicine, it may be investigated for its potential therapeutic effects, while in industry, it could be utilized in the production of various chemical products .

Mechanism of Action

The mechanism of action of Dimethyl 2,2'-(thiazole-2,4-diyl)diacetate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific targets involved .

Comparison with Similar Compounds

Structural Analogues and Their Properties

Below is a comparative analysis of dimethyl 2,2'-(thiazole-2,4-diyl)diacetate with key analogues, highlighting structural differences, synthesis routes, and applications.

Compound Name Core Structure Molecular Formula Key Features Applications Reference
This compound Thiazole C₁₀H₁₂N₂O₄S Thiazole core with ester groups; high polarity and bioactivity potential. Medicinal chemistry (kinase inhibition, anticancer agents).
Dimethyl 2,2'-thiodiacetate Thioether C₆H₁₀O₄S Flexible thioether linker; lacks aromaticity. Intermediate in antioxidant synthesis.
Diethyl 2,2'-((thiobis(4,1-phenylene))bis(oxy))diacetate Thiophenylene C₂₀H₂₂O₈S Rigid aromatic thiophenylene core; ether linkages. Alzheimer’s research (cholinesterase inhibition).
DEBIC (Dimethyl 2,2'-[(ethane-1,1-diyl)bis(1H-indole)]diacetate) Bisindole C₁₆H₁₆N₂O₄ Ethane-linked bisindole system; strong DNA intercalation. Cancer therapy and thrombosis prevention.
TAJ4 (Dimethyl 2,2'-((methylenebis(benzotriazole))bis(oxy))diacetate) Benzotriazole C₂₈H₂₈N₈O₈ Methylenebis(benzotriazole) core; high steric bulk. NEK-family kinase inhibition (anticancer).
Dimethyl 2,2'-[(4-oxo-2-phenylchromene)diyl]diacetate Chromene C₂₁H₁₈O₈ Chromene ring with conjugated ester groups; fluorescent properties. Fluorescent probes, photophysical studies.

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